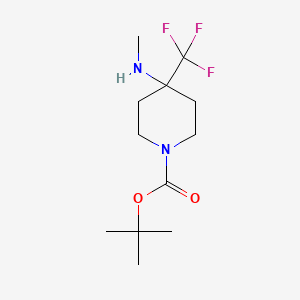

tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring methylamino and trifluoromethyl substituents at the 4-position of the piperidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, a common strategy in organic synthesis to prevent unwanted reactions during multi-step processes . The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical research. The methylamino group introduces a secondary amine, which can participate in hydrogen bonding or act as a pharmacophore in drug candidates.

Properties

Molecular Formula |

C12H21F3N2O2 |

|---|---|

Molecular Weight |

282.30 g/mol |

IUPAC Name |

tert-butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H21F3N2O2/c1-10(2,3)19-9(18)17-7-5-11(16-4,6-8-17)12(13,14)15/h16H,5-8H2,1-4H3 |

InChI Key |

VDRURSYTRVPWMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:

Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Attachment of the tert-Butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides.

Methylation: The methylamino group is introduced through methylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the piperidine ring or the trifluoromethyl group, resulting in various reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and tert-butyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine

In medicinal chemistry, tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate is explored for its potential therapeutic properties. It may be investigated as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a catalyst or reagent in chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. The tert-butyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ primarily in substituents at the 4-position of the piperidine ring. These variations influence physical properties, reactivity, and applications. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogs

Key Comparative Insights

a) Impact of Substituents on Physicochemical Properties

Biological Activity

Tert-Butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate, commonly referred to as TBTMPC, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of TBTMPC, examining its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H18F3N2O2

- Molar Mass : 270.28 g/mol

- CAS Number : 147539-41-1

- Structure : The compound features a piperidine ring substituted with a trifluoromethyl group and a methylamino group, which are critical for its biological activity.

TBTMPC exhibits biological activity primarily through its interaction with various receptors and enzymes. Its trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and receptor binding affinity. The methylamino group is also crucial for modulating the compound's pharmacological profile.

Pharmacological Effects

Research indicates that TBTMPC shows promise in the following areas:

- CNS Activity : Compounds with similar structures have been noted for their neuroprotective properties. TBTMPC may influence neurotransmitter systems, potentially acting as an antidepressant or anxiolytic agent.

- Inhibition of Enzymes : Preliminary studies suggest that TBTMPC may inhibit certain kinases involved in cellular signaling pathways, similar to other compounds in its class that target GSK-3β (glycogen synthase kinase 3 beta) .

Case Studies and Research Findings

- Neuroprotective Properties : A study evaluated the neuroprotective effects of TBTMPC in models of neurodegeneration. The results indicated that TBTMPC reduced neuronal apoptosis and inflammation markers, suggesting potential therapeutic applications in neurodegenerative diseases.

- Kinase Inhibition : In vitro assays demonstrated that TBTMPC exhibited inhibitory effects on GSK-3β, with an IC50 value comparable to established inhibitors in this class . This positions TBTMPC as a candidate for further development in treating conditions like Alzheimer's disease.

- Metabolic Stability : Research has shown that modifications to the piperidine structure can enhance metabolic stability. For example, derivatives of TBTMPC were synthesized and tested, revealing improved pharmacokinetic profiles .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 4-(methylamino)-4-(trifluoromethyl)piperidine-1-carboxylate, and how are intermediates purified?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving Boc protection, trifluoromethylation, and amination. For example, intermediates like tert-butyl 4-((4-nitrophenyl)sulfonamido)piperidine-1-carboxylate can be synthesized using nucleophilic substitution under inert conditions. Purification often employs silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) . Yields range from 63–81%, with final products characterized by -NMR, -NMR, and IR spectroscopy to confirm structural integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Critical safety measures include:

- PPE: Wear nitrile gloves, flame-resistant lab coats, and safety goggles to prevent skin/eye contact ().

- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .

- Waste Disposal: Segregate organic waste and consult certified hazardous waste handlers for incineration (≥1000°C) .

- First Aid: For skin exposure, wash with soap/water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Discrepancies in toxicity classifications (e.g., acute oral/dermal toxicity in Category 4 per GHS vs. incomplete data in some SDS) require:

- Comparative Testing: Conduct acute toxicity assays (OECD 423/425) in rodents to determine LD values.

- Literature Review: Cross-reference SDS from multiple suppliers (e.g., Key Organics vs. Aladdin Scientific) and prioritize studies with validated protocols .

- Risk Assessment: Assume worst-case scenarios (e.g., treat as Category 4) until conflicting data are resolved experimentally .

Q. What experimental strategies optimize the compound’s stability during long-term storage?

Methodological Answer: Stability under recommended conditions (2–8°C, inert atmosphere) can be validated via:

- Accelerated Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–12 weeks. Monitor degradation by HPLC and LC-MS .

- Incompatibility Screening: Avoid storage near strong oxidizers (e.g., peroxides) or reducing agents to prevent unintended reactions .

- Container Selection: Use amber glass vials with PTFE-lined caps to minimize moisture ingress .

Q. How can structural modifications enhance target selectivity in pharmacological studies?

Methodological Answer: To improve selectivity (e.g., for kinase or receptor targets):

- PROTAC Design: Replace the Boc group with E3 ligase-recruiting ligands (e.g., thalidomide analogs) to enable targeted protein degradation .

- Bioisosteric Replacement: Substitute the trifluoromethyl group with difluoromethyl or pentafluorosulfanyl moieties to modulate lipophilicity and binding kinetics .

- SAR Analysis: Synthesize analogs with varying piperidine substituents and test affinity via SPR or radioligand binding assays .

Q. What analytical techniques are critical for resolving data inconsistencies in reaction yields?

Methodological Answer: Address yield variability (e.g., 63% vs. 81% in similar reactions) by:

- Reaction Monitoring: Use in-situ FTIR or -NMR to track intermediate formation and optimize reaction time/temperature .

- Byproduct Analysis: Identify side products (e.g., de-Boc derivatives) via high-resolution MS and adjust protecting group strategies .

- Catalyst Screening: Test palladium/copper catalysts for amination steps to improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.